4,4'-(o-Aminobenzylidene)diphenol
Description
4,4'-(o-Aminobenzylidene)diphenol is a bisphenol derivative featuring an ortho-aminobenzylidene bridging group connecting two phenolic rings. The ortho-amino group on the benzylidene bridge likely enhances electronic properties (e.g., electron-donating character) and reactivity, distinguishing it from non-aminated analogs .
Properties
IUPAC Name |
4-[(2-aminophenyl)-(4-hydroxyphenyl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c20-18-4-2-1-3-17(18)19(13-5-9-15(21)10-6-13)14-7-11-16(22)12-8-14/h1-12,19,21-22H,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUATDOIRQCODY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00878387 | |
| Record name | 4,4'-DiOH-2-NH2-triphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00878387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2311-75-3 | |
| Record name | Phenol, 4,4′-[(2-aminophenyl)methylene]bis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2311-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(o-Aminobenzylidene)diphenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-aminobenzaldehyde and phenol.
Condensation Reaction: The key step in the synthesis is the condensation reaction between 4-aminobenzaldehyde and phenol in the presence of a suitable catalyst, such as hydrochloric acid or sulfuric acid. This reaction forms the benzylidene bridge between the two phenol groups.
Purification: The resulting product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods: In industrial settings, the production of 4,4’-(o-Aminobenzylidene)diphenol may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Condensation: Using catalysts such as Lewis acids to facilitate the condensation reaction.
High-Temperature Reactions: Conducting the reaction at elevated temperatures to increase the reaction rate and yield.
Solvent Extraction: Employing solvent extraction techniques to isolate and purify the product.
Chemical Reactions Analysis
Types of Reactions: 4,4’-(o-Aminobenzylidene)diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in the synthesis of dyes and pigments.
Reduction: Reduction reactions can convert the compound into its corresponding amines, which are useful in the production of pharmaceuticals and agrochemicals.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Catalysts: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products Formed:
Quinones: Formed through oxidation reactions.
Amines: Produced via reduction reactions.
Substituted Phenols: Resulting from electrophilic substitution reactions.
Scientific Research Applications
Chemistry: 4,4’-(o-Aminobenzylidene)diphenol is used as a building block in the synthesis of various organic compounds, including polymers and dyes. Its unique structure allows for the formation of complex molecular architectures.
Biology: In biological research, this compound is used as a fluorescent probe for the detection of specific biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it valuable in studying biological processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives have shown promise as anticancer and antimicrobial agents.
Industry: In industrial applications, 4,4’-(o-Aminobenzylidene)diphenol is used in the production of high-performance polymers, such as polyimides and polyesters. These materials are known for their excellent thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 4,4’-(o-Aminobenzylidene)diphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Physicochemical and Functional Properties
- Thermal Stability: Fluorinated analogs (e.g., hexafluoroisopropylidene diphenol) exhibit superior thermal stability compared to non-fluorinated derivatives, as seen in polymer applications .
- Solubility: Sulfur-containing thiochroman derivatives (e.g., Compound 26) show improved solubility in organic solvents compared to oxygenated chroman analogs . The ortho-amino group could further enhance solubility in polar solvents.
- Biological Activity: Chroman and thiochroman derivatives (Compounds 25 and 26) demonstrate cytotoxic activity, suggesting that the bridging heterocycle influences bioactivity. The amino group in this compound may modulate interactions with biological targets, such as enzymes or receptors .
Industrial and Pharmaceutical Relevance
- Polymers: Hydrogenated bisphenol A (HBPA) is used in high-performance epoxy resins due to its UV resistance and chemical stability . The amino group in this compound could enable novel curing mechanisms or adhesive properties.
- Pharmaceuticals : Pyridyl-substituted analogs serve as reference standards in drug analysis, highlighting the importance of nitrogen in molecular recognition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
